![molecular formula C20H26FN5O B2541632 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034615-53-5](/img/structure/B2541632.png)
1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
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Description
1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.
Scientific Research Applications
Antitumor Activity
Compounds with urea moieties, especially those involving pyrimidine analogs, have demonstrated significant antiproliferative activities against various human tumor cell lines. For example, certain pyrimidine derivatives bearing a urea moiety were synthesized and evaluated, showing cytotoxicity superior to standard treatments like 5-fluorouracil against cancer cell lines, indicating their potential as antitumor agents (Shao et al., 2014).
Antimycobacterial Properties
Spiro-piperidin-4-ones derived from an atom economic and stereoselective synthesis demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings highlight their potential in treating tuberculosis, showcasing the versatility of piperidine-based compounds in addressing infectious diseases (Kumar et al., 2008).
Central Nervous System Activity
Compounds featuring a piperidinyl-urea structure have been explored for their central nervous system (CNS) activities, such as anxiolytic and muscle relaxant properties. This suggests the utility of such compounds in developing new treatments for CNS disorders, highlighting the importance of structural design in pharmaceutical chemistry (Rasmussen et al., 1978).
properties
IUPAC Name |
1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O/c21-18-14-23-19(24-15-18)26-11-8-17(9-12-26)13-25-20(27)22-10-4-7-16-5-2-1-3-6-16/h1-3,5-6,14-15,17H,4,7-13H2,(H2,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPKDDRZUBUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCCC2=CC=CC=C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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